molecular formula C36H24F18N6P3Ru B13141452 Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate)

Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate)

Cat. No.: B13141452
M. Wt: 1076.6 g/mol
InChI Key: XXCZFPFKAVRJAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) typically involves the reaction of ruthenium chloride with 1,10-phenanthroline in the presence of hexafluorophosphoric acid. The reaction is carried out under an inert atmosphere to prevent oxidation . The mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as column chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium complexes, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism by which Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) exerts its effects involves the absorption of visible light, leading to an excited state. This excited state can transfer energy to other molecules, facilitating various chemical reactions. The compound’s ability to generate reactive oxygen species under light irradiation is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) is unique due to its high efficiency as a photocatalyst and its specific applications in OLED technology. Its ability to generate reactive oxygen species under light irradiation also sets it apart from other similar compounds .

Properties

Molecular Formula

C36H24F18N6P3Ru

Molecular Weight

1076.6 g/mol

IUPAC Name

1,10-phenanthroline;ruthenium(3+);trihexafluorophosphate

InChI

InChI=1S/3C12H8N2.3F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-7(2,3,4,5)6;/h3*1-8H;;;;/q;;;3*-1;+3

InChI Key

XXCZFPFKAVRJAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3]

Origin of Product

United States

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